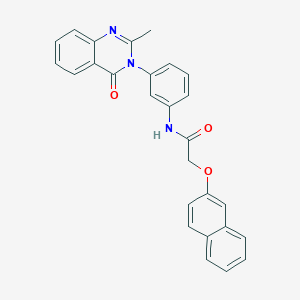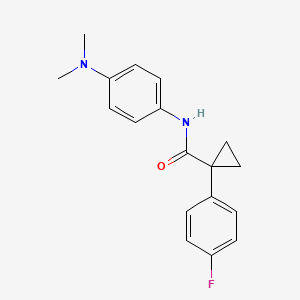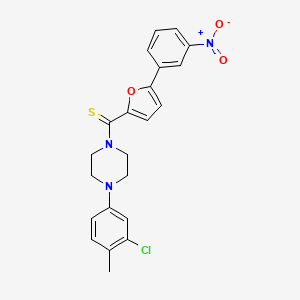
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMEMB is a chemical compound that belongs to the class of pyrimidine derivatives. It is synthesized by reacting 2-ethylbutanoyl chloride with 4-(dimethylamino)pyrimidine-2-carbaldehyde in the presence of a base. DMEMB has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Synthesis of Pyrimidine Linked Heterocyclics : Compounds similar to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide have been synthesized and evaluated for insecticidal and antibacterial potential. These compounds exhibit significant biological activities against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).
Antiproliferative Activity Against Cancer : A series of pyrimidine derivatives, including those similar to the query compound, were synthesized and showed significant antiproliferative activity against various human cancer cell lines. This indicates potential applications in cancer research and therapy (Mallesha et al., 2012).
Synthesis of Nilotinib : Research into the synthesis of nilotinib, a tyrosine kinase inhibitor used in cancer treatment, involves similar compounds. This showcases the role of such chemicals in the development of important pharmaceuticals (Yu Yankun et al., 2011).
Chemical Structure and Properties
Hydrogen-Bonded Structures : Studies on the hydrogen-bonded ribbons in ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate provide insights into the structural properties of pyrimidine derivatives. This is crucial for understanding their reactivity and potential applications (Trilleras et al., 2008).
Electronic Structures and Assembly : Research on 4,6-disubstituted 2-amino-5-formylpyrimidines offers insights into their polarized electronic structures and hydrogen-bonded assembly. This information is essential for designing drugs and materials based on such compounds (Acosta et al., 2013).
Novel Compounds and Methods
Microwave Assisted Synthesis : The use of microwave-assisted synthesis for developing novel pyrazolone derivatives attached to a pyrimidine moiety demonstrates innovative methods in chemical synthesis. These methods can enhance efficiency in the production of similar compounds (Antre et al., 2011).
Novel Fungicide Discovery : The discovery of novel fungicides based on pyrimidin-4-amine derivatives, which are structurally related to the query compound, showcases the potential of such chemicals in agricultural applications (Liu et al., 2023).
Histone Deacetylase Inhibition : Research on the design and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) indicates the role of similar compounds in the development of anticancer drugs through histone deacetylase inhibition (Zhou et al., 2008).
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-5-10(6-2)13(18)15-9-11-14-8-7-12(16-11)17(3)4/h7-8,10H,5-6,9H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXIYCDCURFFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NC=CC(=N1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2809407.png)
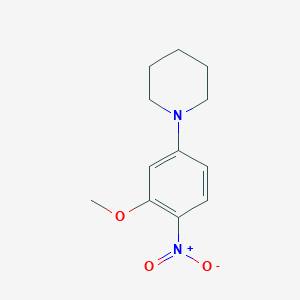


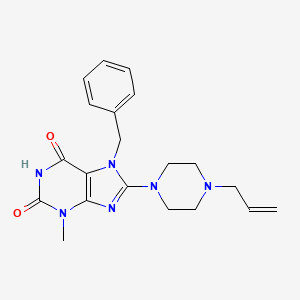
![3-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2809417.png)
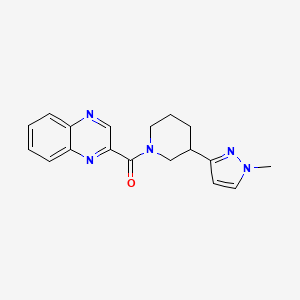
![5-(2-Propan-2-ylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2809419.png)
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2809423.png)
![N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2809424.png)
